molecular formula C17H25N3O2S2 B276239 Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Katalognummer B276239
Molekulargewicht: 367.5 g/mol
InChI-Schlüssel: QMWQZIAVDPRWMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as TAK-659, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 belongs to the class of benzothiophene derivatives and has been found to have a potent inhibitory effect on the protein kinase BTK (Bruton's tyrosine kinase).

Wirkmechanismus

Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its pharmacological effects by inhibiting the activity of BTK, which is a key regulator of B-cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. Inhibition of BTK by Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate results in the suppression of these signaling pathways, leading to the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have potent antitumor activity in various preclinical models of B-cell malignancies. It has been found to induce apoptosis and inhibit cell proliferation in B-cell lymphoma cell lines and primary patient samples. Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to inhibit the activation of NF-κB and AKT, which are key signaling pathways that promote cell survival and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its potent inhibitory effect on BTK, which makes it a promising therapeutic agent for the treatment of various B-cell malignancies. However, the use of Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in clinical trials may be limited by its potential toxicity and off-target effects. Further studies are needed to evaluate the safety and efficacy of Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in clinical settings.

Zukünftige Richtungen

Future research on Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate should focus on the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. The combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors and immunomodulatory drugs, may also be explored for the treatment of B-cell malignancies. In addition, the potential applications of BTK inhibitors in other diseases, such as autoimmune disorders and inflammatory diseases, should be further investigated.

Synthesemethoden

The synthesis of Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, including the condensation of 2-aminobenzenethiol with ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, followed by the reaction with 4-methylpiperazine-1-carbothioamide. The final product is obtained after purification and crystallization.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been found to have a potent inhibitory effect on BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia.

Eigenschaften

Molekularformel

C17H25N3O2S2

Molekulargewicht

367.5 g/mol

IUPAC-Name

ethyl 2-[(4-methylpiperazine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H25N3O2S2/c1-3-22-16(21)14-12-6-4-5-7-13(12)24-15(14)18-17(23)20-10-8-19(2)9-11-20/h3-11H2,1-2H3,(H,18,23)

InChI-Schlüssel

QMWQZIAVDPRWMJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N3CCN(CC3)C

Kanonische SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N3CCN(CC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.